molecular formula C19H16N4O4 B4716231 N~5~-[4-(2-FURYL)-2-PYRIMIDINYL]-3-(4-METHOXYPHENYL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE

N~5~-[4-(2-FURYL)-2-PYRIMIDINYL]-3-(4-METHOXYPHENYL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE

Cat. No.: B4716231
M. Wt: 364.4 g/mol
InChI Key: ZLSHHKMMQAMMOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~5~-[4-(2-FURYL)-2-PYRIMIDINYL]-3-(4-METHOXYPHENYL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE is a complex organic compound known for its diverse applications in scientific research. This compound features a unique structure that includes a furan ring, a pyrimidine ring, and an isoxazole ring, making it a subject of interest in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-[4-(2-FURYL)-2-PYRIMIDINYL]-3-(4-METHOXYPHENYL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound often employs large-scale organic synthesis techniques. These methods are optimized for yield and purity, involving the use of high-pressure reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

N~5~-[4-(2-FURYL)-2-PYRIMIDINYL]-3-(4-METHOXYPHENYL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired product formation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

N~5~-[4-(2-FURYL)-2-PYRIMIDINYL]-3-(4-METHOXYPHENYL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE has numerous applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N5-[4-(2-FURYL)-2-PYRIMIDINYL]-3-(4-METHOXYPHENYL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 5-[3-Cyano-4-(2-furyl)-6-(4-methoxyphenyl)-2-oxo-1(2H)-pyridinyl]tetrahydrofuran-2,3,4-triyl tribenzoate
  • 5-[(4-Methoxyphenyl)-2-furyl]methylene]barbituric acid

Uniqueness

N~5~-[4-(2-FURYL)-2-PYRIMIDINYL]-3-(4-METHOXYPHENYL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE stands out due to its unique combination of structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[4-(furan-2-yl)pyrimidin-2-yl]-3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O4/c1-25-13-6-4-12(5-7-13)15-11-17(27-23-15)18(24)22-19-20-9-8-14(21-19)16-3-2-10-26-16/h2-10,17H,11H2,1H3,(H,20,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLSHHKMMQAMMOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(C2)C(=O)NC3=NC=CC(=N3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~5~-[4-(2-FURYL)-2-PYRIMIDINYL]-3-(4-METHOXYPHENYL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE
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N~5~-[4-(2-FURYL)-2-PYRIMIDINYL]-3-(4-METHOXYPHENYL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE
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N~5~-[4-(2-FURYL)-2-PYRIMIDINYL]-3-(4-METHOXYPHENYL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE
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N~5~-[4-(2-FURYL)-2-PYRIMIDINYL]-3-(4-METHOXYPHENYL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE
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N~5~-[4-(2-FURYL)-2-PYRIMIDINYL]-3-(4-METHOXYPHENYL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE
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N~5~-[4-(2-FURYL)-2-PYRIMIDINYL]-3-(4-METHOXYPHENYL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE

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